
(Thiolan-3-ylmethyl)hydrazine dihydrochloride
Vue d'ensemble
Description
“(Thiolan-3-ylmethyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1803607-77-3 . It is a powder in physical form .
Molecular Structure Analysis
The molecular formula of “(Thiolan-3-ylmethyl)hydrazine dihydrochloride” is C5H14Cl2N2S . The InChI Code is 1S/C4H10N2S.2ClH/c5-6-4-1-2-7-3-4;;/h4,6H,1-3,5H2;2*1H .Physical And Chemical Properties Analysis
“(Thiolan-3-ylmethyl)hydrazine dihydrochloride” is a powder . It has a molecular weight of 205.14 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Fluorescent Probing
(Thiolan-3-ylmethyl)hydrazine dihydrochloride shows potential in the development of fluorescent probes. For instance, a study synthesized a multi-responsive coumarin–benzothiazole fluorescent probe capable of selectively detecting biological thiols and hydrazine. The probe demonstrated significant fluorescence intensity increases at various wavelengths, indicating its potential in biological thiol or hydrazine detection in a weakly alkaline to weakly acidic environment (Chen et al., 2021).
Anticancer Properties
Hydrazine derivatives, including those similar to (Thiolan-3-ylmethyl)hydrazine dihydrochloride, have been synthesized and evaluated for their cytotoxicity against cancer cells. A study reported the synthesis of N,N′-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides and tested their cytotoxicity against human hepatoma and breast cancer cells. Some compounds exhibited more potent cytotoxicity against these cancer cells compared to the reference compound, suggesting potential applications in cancer treatment (Kucukoglu et al., 2014).
Chemical Synthesis and Catalysis
In chemical synthesis, (Thiolan-3-ylmethyl)hydrazine dihydrochloride derivatives have been used to synthesize various compounds. For example, a study involved the synthesis, structure, and cyclocondensation of a specific compound with hydroxylamine and hydrazine, indicating its utility in creating new chemical structures (Flores et al., 2018). Furthermore, vanadium(III) thiolate complexes were synthesized, serving as precursors for catalytic reduction of hydrazine to ammonia, highlighting the role of similar compounds in catalysis and chemical transformations (Chu et al., 2006).
Antimicrobial and Antifungal Applications
Certain derivatives of (Thiolan-3-ylmethyl)hydrazine dihydrochloride have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives exhibited promising inhibitory activity against Candida albicans and Candida krusei, suggesting their potential use as antifungal agents (Secci et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
thiolan-3-ylmethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2S.2ClH/c6-7-3-5-1-2-8-4-5;;/h5,7H,1-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYDTXBBWNHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Thiolan-3-ylmethyl)hydrazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



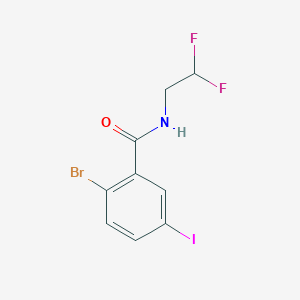
![Benzyl[(3-fluoro-5-methylphenyl)methyl]amine](/img/structure/B1381571.png)
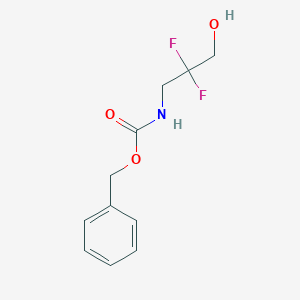
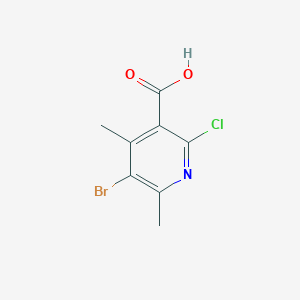


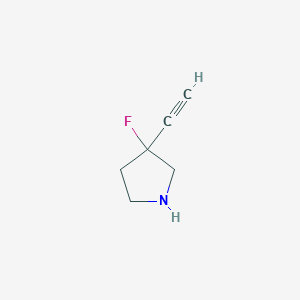
![[1-(4-Amino-2-bromophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1381579.png)


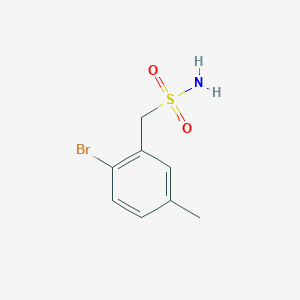
![(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid](/img/structure/B1381585.png)
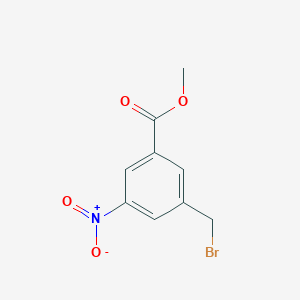
![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)